

Application Notes and Protocols for Phase 3 Trials of Glepaglutide

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Compound of Interest

Compound Name: *Glepaglutide acetate*

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These application notes provide a detailed overview of the experimental design and protocols for the Phase 3 clinical trials of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog for the treatment of Short Bowel Syndrome (SBS).

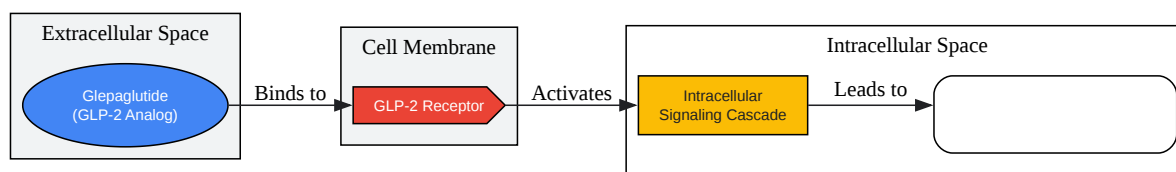
Introduction to Glepaglutide and its Mechanism of Action

Glepaglutide is an investigational therapeutic designed to improve intestinal absorption in patients with Short Bowel Syndrome (SBS), a condition characterized by a significant loss of intestinal function.^{[1][2][3][4][5]} As a GLP-2 analog, glepaglutide mimics the action of the endogenous hormone GLP-2, which plays a crucial role in maintaining the integrity of the gut lining and promoting intestinal growth.^[6] By binding to GLP-2 receptors in the intestine, glepaglutide stimulates mucosal growth, enhances nutrient and fluid absorption, and aims to reduce the dependency on parenteral support for SBS patients.^{[6][7]} The therapeutic is being developed for subcutaneous administration via an auto-injector.^{[2][3]}

Signaling Pathway

Glepaglutide, upon binding to the GLP-2 receptor on intestinal epithelial cells, initiates a signaling cascade that promotes intestinal adaptation. This involves the stimulation of intestinal growth and an increase in the absorptive capacity of the remaining intestine. While the detailed

intracellular signaling is complex, the overarching pathway leads to increased villus height and crypt depth, ultimately expanding the mucosal surface area available for absorption.[7][8]



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Caption: Glepaglutide signaling pathway in intestinal epithelial cells.

Phase 3 Clinical Trial Program Overview (EASE Trials)

The efficacy and safety of glepaglutide have been evaluated in a comprehensive Phase 3 program, known as the EASE trials. This program includes several studies designed to assess different aspects of glepaglutide treatment in adult patients with SBS who are dependent on parenteral support (PS).[1][9]

Trial Identifier	Title	Phase	Status/Objective
EASE 1	A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of Glepaglutide in Patients with SBS.	Phase 3	Completed. Assessed the efficacy and safety of once- and twice-weekly glepaglutide versus placebo over 24 weeks. [1] [2] [3] [4] [5]
EASE 2 & 3	Long-Term, Double-Blind Extension Trials Assessing the Long-Term Safety and Efficacy of Glepaglutide in Patients with SBS.	Phase 3	Ongoing. Evaluating the long-term safety and efficacy of glepaglutide in patients who completed the EASE 1 trial. [10] [11] [12]
EASE 4	A Phase 3b Trial to Assess Long-Term Effects of Glepaglutide on Intestinal Fluid and Energy Uptake.	Phase 3b	Ongoing. A mechanistic trial to further understand the effects of glepaglutide on intestinal absorption. [1]

Experimental Design and Protocols: EASE 1 Trial

The EASE 1 trial was a pivotal, randomized, double-blind, placebo-controlled study that formed the primary basis for evaluating the efficacy and safety of glepaglutide.[\[1\]](#)[\[4\]](#)

Study Objectives

- Primary Objective: To evaluate the efficacy of glepaglutide in reducing the weekly volume of parenteral support from baseline at 24 weeks.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Secondary Objectives: To assess the clinical response rate ($\geq 20\%$ reduction in PS), the proportion of patients achieving at least a one-day reduction in PS per week, and the achievement of enteral autonomy (complete cessation of PS).[\[4\]](#)

Patient Population

The trial enrolled adult patients (aged 18-90 years) with a diagnosis of Short Bowel Syndrome and a dependency on parenteral support for at least three days per week.[1][13] Key inclusion and exclusion criteria are summarized below.

Inclusion Criteria	Exclusion Criteria
Diagnosis of Short Bowel Syndrome with intestinal failure.[4]	History of colon cancer.[13]
Requirement for parenteral support at least 3 days per week.[1]	Use of GLP-1, GLP-2, or human growth hormone analogs within 3 months prior to screening.[13]
Stable parenteral support regimen for at least 4 weeks prior to screening.	Estimated creatinine clearance < 30 mL/min.[13]
Age between 18 and 90 years.[13]	Significant cardiac disease, including decompensated heart failure.[13]

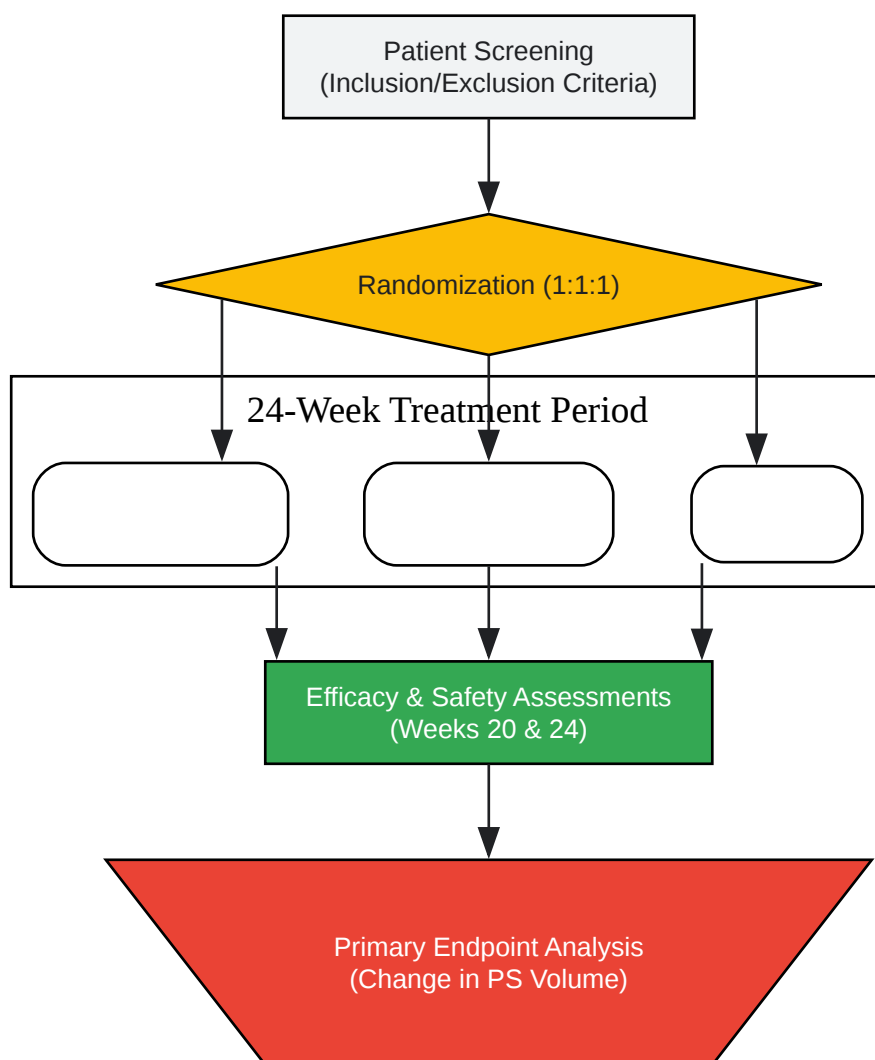
Treatment Regimen

A total of 106 patients were randomized in a 1:1:1 ratio to one of three treatment arms for a duration of 24 weeks:[3][4]

- Glepaglutide 10 mg Twice Weekly: Administered subcutaneously.
- Glepaglutide 10 mg Once Weekly: Administered subcutaneously.[4]
- Placebo: Administered subcutaneously with a matching dosing schedule.

Experimental Workflow

The trial followed a structured workflow from patient screening to the final analysis.



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Caption: EASE 1 Phase 3 trial experimental workflow.

Efficacy and Safety Assessments

- Parenteral Support Volume: The volume of parenteral support was meticulously recorded throughout the trial. The primary endpoint was the absolute change from baseline at week 24.[1][4]
- Clinical Response: Defined as a reduction of at least 20% in weekly parenteral support volume from baseline at both 20 and 24 weeks.[2][5]

- Enteral Autonomy: The number of patients who were completely weaned off parenteral support was recorded.[3][4][5]
- Safety Monitoring: Adverse events were monitored and recorded throughout the study. Standard laboratory safety tests were conducted at scheduled visits.[12]

Data Presentation: EASE 1 Trial Results

The EASE 1 trial met its primary endpoint, demonstrating a statistically significant reduction in parenteral support volume for the twice-weekly glepaglutide group compared to placebo.[1][3][5]

Table 1: Change in Weekly Parenteral Support (PS) Volume at 24 Weeks

Treatment Group	Mean Reduction from Baseline (Liters/week)	p-value vs. Placebo
Glepaglutide (Twice Weekly)	5.13[2][5]	0.0039[3]
Glepaglutide (Once Weekly)	3.13[2][5]	Not Statistically Significant[3]
Placebo	2.85[4][5]	-

Table 2: Key Secondary Efficacy Endpoints at 24 Weeks

Endpoint	Glepaglutide (Twice Weekly)	Glepaglutide (Once Weekly)	Placebo	p-value (Twice Weekly vs. Placebo)
Clinical Response Rate (>20% PS reduction)	65.7%[2][5]	45.7%[3]	38.9%[3]	0.0243[5]
Patients Achieving Enteral Autonomy	14% (n=5)[3][5]	11% (n=4)[4]	0%[3][4][5]	-

Protocols for Key Experiments

Protocol for Subcutaneous Administration of Glepaglutide

- Preparation: Ensure the glepaglutide auto-injector is at room temperature.
- Site Selection: Choose a subcutaneous injection site (e.g., abdomen, thigh, or upper arm). Rotate injection sites with each administration.
- Administration:
 - Clean the injection site with an alcohol swab and allow it to dry.
 - Remove the cap from the auto-injector.
 - Pinch the skin at the injection site.
 - Insert the needle at a 90-degree angle.
 - Press the injection button to deliver the full dose.
 - Hold the auto-injector in place for a few seconds after the injection is complete.
- Disposal: Dispose of the used auto-injector in a designated sharps container.

Protocol for Assessment of Parenteral Support Volume

- Baseline Assessment: During the 4-week period prior to randomization, meticulously record the daily volume of all parenteral nutrition and intravenous fluids administered.
- Ongoing Monitoring: Throughout the 24-week treatment period, patients or their caregivers are to maintain a daily diary of all parenteral support received.
- Data Verification: At each study visit, clinical site staff will review the patient's diary and cross-reference it with medical records and infusion logs to ensure accuracy.
- Calculation of Weekly Volume: The total volume of parenteral support for each 7-day period is calculated.

- **Change from Baseline:** The absolute change in the average weekly parenteral support volume from the baseline period to the assessment at week 24 is calculated for each patient.

Protocol for Citrulline Measurement (Biomarker of Intestinal Function)

- **Sample Collection:** At specified time points during the trial (e.g., baseline, and subsequent visits), collect whole blood samples via venipuncture into appropriate anticoagulant tubes (e.g., EDTA).[\[12\]](#)
- **Plasma Separation:** Centrifuge the blood samples according to standard laboratory procedures to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until analysis.
- **Analysis:** Measure plasma citrulline concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Data Interpretation:** An increase in plasma citrulline levels is indicative of an increased enterocyte mass and improved intestinal function.[\[7\]](#)[\[14\]](#)

This document provides a comprehensive overview based on publicly available information from the glepaglutide Phase 3 clinical trial program. For complete and detailed protocols, it is essential to refer to the official study documentation and publications.

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